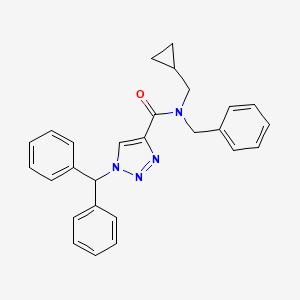![molecular formula C12H16N2O6S2 B5975831 N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine](/img/structure/B5975831.png)
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine, also known as MTA, is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH). SAHH is an enzyme that plays a critical role in the regulation of the methylation cycle, which is essential for the maintenance of normal cellular function. Inhibition of SAHH by MTA leads to an accumulation of S-adenosylhomocysteine (SAH), which in turn leads to a decrease in the availability of S-adenosylmethionine (SAM), the primary methyl donor in the cell. This results in a disruption of normal cellular methylation patterns, which can have a variety of downstream effects.
作用机制
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine inhibits SAHH by binding to the enzyme's active site, which prevents the hydrolysis of SAH to homocysteine and adenosine. This leads to an accumulation of SAH, which in turn leads to a decrease in the availability of SAM. The downstream effects of this disruption of normal cellular methylation patterns are complex and can vary depending on the cell type and context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its inhibition of SAHH and the resulting disruption of normal cellular methylation patterns. This disruption can lead to changes in gene expression, protein function, and cellular metabolism. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In viral infections, this compound has been shown to inhibit viral replication and promote immune function. In neurological disorders, this compound has been shown to improve cognitive function and protect against oxidative stress and neuroinflammation.
实验室实验的优点和局限性
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has several advantages for use in lab experiments, including its potency as an SAHH inhibitor and its ability to induce a wide range of downstream effects. However, there are also several limitations to its use, including its potential toxicity and the difficulty of interpreting the downstream effects of its disruption of cellular methylation patterns.
未来方向
There are several potential future directions for research on N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine, including the development of more potent and selective SAHH inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its role in normal cellular function and metabolism. Additionally, the development of new methods for the synthesis and delivery of this compound could improve its efficacy and reduce its potential toxicity.
合成方法
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine can be synthesized using a variety of methods, including the reaction of 4-morpholinosulfonyl chloride with 2-thiophenecarboxylic acid, followed by reaction with alanine. Other methods include the reaction of 4-morpholinylsulfonyl isocyanate with 2-thiophenecarboxylic acid, followed by reaction with alanine, or the reaction of 4-morpholinylsulfonyl hydrazine with 2-thiophenecarboxylic acid, followed by reaction with alanine.
科学研究应用
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, viral infections, and neurological disorders. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in a variety of cancer cell lines. This compound has also been shown to have antiviral activity against a number of viruses, including HIV, hepatitis B and C, and herpes simplex virus. In neurological disorders, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
2-[(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S2/c1-8(12(16)17)13-11(15)10-6-9(7-21-10)22(18,19)14-2-4-20-5-3-14/h6-8H,2-5H2,1H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJRHGIRWHIGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methoxybenzyl)-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5975760.png)
![2-(3,5-dichlorophenyl)-8-(3-hydroxypropyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5975780.png)
![1-[3-(1H-pyrazol-1-yl)benzyl]-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5975784.png)

![2-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5975795.png)
![[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride](/img/structure/B5975803.png)

![6-ethyl-2-mercapto-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5975812.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-ethoxybenzohydrazide](/img/structure/B5975816.png)
![N-({1-[2-(1H-1,2,4-triazol-1-yl)acetyl]-3-piperidinyl}methyl)-1H-indole-2-carboxamide](/img/structure/B5975820.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5975821.png)
![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5975827.png)
![4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide](/img/structure/B5975848.png)
![2-[1-(4-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B5975855.png)